molecular formula C11H16F6N2O5 B2582469 1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2361645-78-3

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2582469
CAS No.: 2361645-78-3
M. Wt: 370.248
InChI Key: SFMARRULNYVWDG-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of oxetane and pyrrolidine with the trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by amination to introduce the pyrrolidine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane and pyrrolidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the compound .

Scientific Research Applications

1-(Oxetan-3-yl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The oxetane and pyrrolidine rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The trifluoroacetic acid moiety may enhance the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMARRULNYVWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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